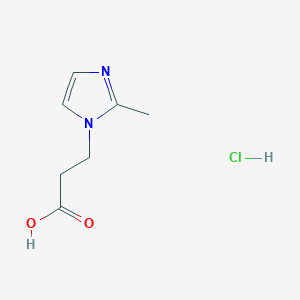

3-(2-Methyl-1H-imidazol-1-yl)propansäurehydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride, is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates, which are structurally related to the compound , involves the use of a MCF-7 CYP26A1 microsomal assay . Another related compound, 3-(Imidazol-1-yl)propane-1,2-diol, was synthesized through alternative pathways such as hydrolysis, the Wagner reaction, and the reaction of glycidol with imidazole . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often confirmed using various spectroscopic techniques. For example, the structure of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate was confirmed through IR, 1H NMR, and X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride to ensure its correct synthesis and to understand its structural properties.

Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions. For instance, 3-(2-imidazolidinylidene)- and 3-(hexahydro-2-pyrimidinylidene)-2(3H)-furanones react with methyl propiolate to afford adducts via syn-addition and can be cyclized to form imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines . These reactions demonstrate the reactivity of imidazole-containing compounds and suggest that 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride could also participate in similar chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the chiroptical properties of (-)-(S)-2-chloro-3-(5-imidazolyl)propanol were studied through optical rotatory dispersion and circular dichroism spectra . These properties are essential for understanding the behavior of the compound in biological systems and could be relevant for the analysis of 3-(2-methyl-1H-imidazol-1-yl)propanoic acid hydrochloride.

Wissenschaftliche Forschungsanwendungen

Antivirale Forschung

Angesichts ihrer antiviralen Aktivität könnten diese Verbindungen auf ihre potenzielle Verwendung bei der Behandlung von Virusinfektionen untersucht werden.

Jedes dieser Bereiche bietet eine einzigartige Möglichkeit für wissenschaftliche Erkundung und potenzielle therapeutische Entwicklung. Es ist wichtig zu beachten, dass die spezifischen Anwendungen für "3-(2-Methyl-1H-imidazol-1-yl)propansäurehydrochlorid" durch strenge wissenschaftliche Forschung validiert werden müssten

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in various applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring allows it to form multiple bonds and interact with a variety of biological targets .

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of a compound in water and other polar solvents, which is a characteristic of imidazole derivatives , can influence its bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

3-(2-methylimidazol-1-yl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2.ClH/c1-6-8-3-5-9(6)4-2-7(10)11;/h3,5H,2,4H2,1H3,(H,10,11);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWFGKOZPPTVIJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6R,8S,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1336310.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B1336340.png)